Methyl (4-cyanophenoxy)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-cyanophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVSETCJUQQWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Characterization of Methyl (4-cyanophenoxy)acetate
A Senior Application Scientist's Approach to Determining Essential Phase Transition Data in Drug Development
Preamble: The Imperative of Foundational Data in Pharmaceutical Development
In the landscape of drug discovery and development, the journey from a candidate molecule to a viable drug product is predicated on a deep understanding of its fundamental physicochemical properties. Among the most critical of these are the melting and boiling points. These are not mere physical constants; they are indicators of purity, stability, and intermolecular forces, and they profoundly influence every subsequent stage of development, from formulation and solubility studies to manufacturing and storage.[1][2] For a novel compound like Methyl (4-cyanophenoxy)acetate, establishing this foundational data is not just a procedural step—it is a cornerstone of a robust and scientifically sound development program.
This guide addresses a common challenge in research: the absence of published experimental data for a specific compound of interest. A thorough search of established chemical databases and supplier specifications reveals no experimentally determined melting or boiling point for this compound. This document, therefore, serves as both a technical guide and a strategic framework for researchers and drug development professionals. It outlines the authoritative, field-proven methodologies required to generate this critical data with high fidelity, ensuring the integrity and trustworthiness of all subsequent research.
Compound Profile: this compound
Before proceeding to experimental determination, a clear profile of the target molecule is necessary.
| Property | Value | Source |
| IUPAC Name | methyl 2-(4-cyanophenoxy)acetate | PubChem[3] |
| CAS Number | 272792-14-0 | Sigma-Aldrich[4] |
| Molecular Formula | C₁₀H₉NO₃ | ECHEMI[5] |
| Molecular Weight | 191.19 g/mol | Sigma-Aldrich[4] |
| Physical Form | White to yellow powder or crystals | Sigma-Aldrich[4] |
| Melting Point | Experimental Determination Required | - |
| Boiling Point | Experimental Determination Required | - |
Given the absence of experimental values, a secondary approach for preliminary assessment involves computational prediction. Various software platforms, such as ACD/Labs PhysChem Suite or Cranium, utilize quantitative structure-property relationship (QSPR) models to estimate these properties.[6][7] While these predictions are valuable for initial planning (e.g., selecting a heating bath fluid), they are not a substitute for the empirical data required for regulatory submission and definitive characterization.
Part 1: Protocol for Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a very narrow temperature range (typically <1°C). The presence of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[8] Therefore, this method is a primary indicator of purity. The following protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.[4][7][9]
Causality and Experimental Choices
-
Sample Preparation: The sample must be completely dry, as residual solvent can act as an impurity, depressing and broadening the melting range. It must be finely powdered to ensure uniform packing and efficient heat transfer within the capillary.
-
Capillary Packing: A densely packed column of 2.5–3.5 mm is specified to ensure there is enough material for accurate visual detection without creating a thermal gradient within the sample itself.[7][10]
-
Heating Rate: A slow heating rate of 1°C per minute is critical to ensure that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium.[7] A faster rate will cause the thermometer reading to lag behind the true temperature of the sample, leading to an erroneously high and broad melting range.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is thoroughly dried, preferably under vacuum, to remove any residual solvents.
-
Using a spatula, crush the crystalline sample into a fine powder on a watch glass.
-
-
Capillary Loading:
-
Take a standard melting point capillary tube (e.g., 0.8-1.2 mm internal diameter).
-
Press the open end of the capillary into the powdered sample until a small amount enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.
-
Repeat until a densely packed column of 2.5–3.5 mm is achieved.[7][10]
-
-
Apparatus Setup and Calibration:
-
Place the packed capillary into the heating block of the melting point apparatus.
-
Ensure the apparatus has been recently calibrated using USP Melting Point Reference Standards (e.g., Vanillin, Caffeine) to guarantee the accuracy of the temperature measurement.[7]
-
-
Melting Point Determination:
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-15°C per minute to establish an estimated value.
-
For the accurate determination, allow the apparatus to cool to at least 20°C below the estimated melting point.
-
Insert a new capillary with the sample.
-
Set the apparatus to heat at a controlled rate of 1 ± 0.5°C per minute, starting approximately 10°C below the expected melting point.[7][11]
-
-
Data Recording and Interpretation:
-
T₁ (Onset of Melting): Record the temperature at which the column of powder is first observed to collapse or shrink, and the first drop of liquid becomes visible.[7][10]
-
T₂ (Clear Point): Record the temperature at which the last solid particle melts, and the sample becomes a completely transparent liquid.
-
Report: The result should be reported as a range from T₁ to T₂. A sharp range (e.g., 125.5–126.0°C) is indicative of high purity, while a broad range (e.g., 122–126°C) suggests the presence of impurities.
-
Visualization: Melting Point Determination Workflow
Caption: A flowchart of the capillary melting point determination protocol.
Part 2: Protocol for Boiling Point Determination (Microscale Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the applied external pressure.[12] For high-molecular-weight organic compounds, which often have high boiling points, determination at atmospheric pressure can lead to decomposition. Therefore, a microscale method, which can be performed under reduced pressure, is scientifically robust and conserves valuable material. The Siwoloboff method is a classic and reliable technique for this purpose.[6][13][14]
Causality and Experimental Choices
-
Microscale Approach: The Siwoloboff method is ideal for research settings where sample quantity is limited (requiring <0.5 mL).[14]
-
Inverted Capillary: The inverted, sealed capillary acts as its own manometer. The air trapped inside expands upon heating, and as the liquid boils, it is replaced by the substance's vapor. Upon cooling, the point where the external pressure overcomes the internal vapor pressure and forces the liquid back into the capillary precisely corresponds to the boiling point at that external pressure.[12]
-
Reduced Pressure: For a substance anticipated to have a high boiling point, performing the determination under vacuum is essential to prevent thermal degradation. The observed boiling point will be lower than at atmospheric pressure and must be corrected or reported with the pressure.
Step-by-Step Methodology
-
Apparatus Setup:
-
Add approximately 0.25-0.5 mL of this compound into a small-diameter test tube (a "fusion tube").
-
Take a standard capillary tube and seal one end in a flame.
-
Place the sealed capillary tube, open-end down, into the fusion tube containing the liquid sample.
-
Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
-
Heating and Observation:
-
Place the entire assembly into a heating bath (e.g., a Thiele tube with mineral oil or a digital melting point apparatus with a boiling point attachment).
-
Begin heating gently. As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.
-
Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is now above the boiling point.[14]
-
-
Data Recording:
-
Remove the heat source and allow the apparatus to cool slowly while stirring the bath to maintain a uniform temperature.
-
The stream of bubbles will slow and eventually stop.
-
The boiling point is the temperature at which the liquid is suddenly drawn up into the inverted capillary tube. [15] Record this temperature.
-
Simultaneously, record the ambient atmospheric pressure from a laboratory barometer.
-
-
For Reduced Pressure (if necessary):
-
If decomposition is observed or the boiling point is very high, repeat the procedure using a vacuum distillation setup where the entire apparatus can be placed under a specific, controlled reduced pressure (e.g., 10 mmHg).
-
Record the boiling point and the exact pressure at which it was measured. Use a pressure nomograph to estimate the boiling point at standard atmospheric pressure (760 mmHg).[12]
-
Visualization: Boiling Point Determination Workflow
Caption: A flowchart of the Siwoloboff micro-boiling point protocol.
Conclusion: Establishing a Foundation of Trustworthy Data
The protocols detailed in this guide provide a self-validating framework for determining the melting and boiling points of this compound. By adhering to these authoritative methodologies, researchers can generate highly reliable and reproducible data, even in the absence of published literature values. This empirical data is indispensable, forming the bedrock upon which all further formulation, stability, and process chemistry studies will be built. The rigorous, systematic determination of these properties is a non-negotiable step in advancing a compound through the drug development pipeline with scientific integrity.
References
-
ACD/Labs PhysChem Suite. ACD/Labs. [Link]
-
Siwoloboff method. Wikipedia. [Link]
-
Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]
-
Determination of Boiling Point Using Siwoloboff's Method. Filo. [Link]
-
Methyl 2-(4-cyanophenoxy)acetate. PubChem, National Institutes of Health. [Link]
-
General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. [Link]
-
Method for Determining Capillary Melting Point. J&K Scientific LLC. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Cranium: Physical Property Estimation Software. Molecular Knowledge Systems. [Link]
-
Melting point determination. SSERC. [Link]
-
<741> MELTING RANGE OR TEMPERATURE. U.S. Pharmacopeia. [Link]
-
<741> Melting Range or Temperature. USP-NF. [Link]
-
Guidance for Industry #169 - Drug Substance. U.S. Food and Drug Administration. [Link]
-
Micro-boiling point measurement. University of Calgary. [Link]
-
ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. ResearchGate. [Link]
-
Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. ACS Publications. [Link]
-
Q8(R2) Pharmaceutical Development. U.S. Food and Drug Administration. [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]
-
Guidance for Industry: Q8 Pharmaceutical Development. GovInfo. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. govinfo.gov [govinfo.gov]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. grokipedia.com [grokipedia.com]
- 7. thinksrs.com [thinksrs.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. uspbpep.com [uspbpep.com]
- 10. jk-sci.com [jk-sci.com]
- 11. drugfuture.com [drugfuture.com]
- 12. researchgate.net [researchgate.net]
- 13. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 14. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Precision Synthesis of Methyl 5-Cyanobenzofuran-2-Carboxylate
Executive Summary
This application note details the conversion of Methyl (4-cyanophenoxy)acetate into Methyl 5-cyanobenzofuran-2-carboxylate via a modified Vilsmeier-Haack cyclization. This transformation is a critical entry point for synthesizing benzofuran-based pharmacophores, particularly those requiring electron-withdrawing groups at the C5 position (common in anti-arrhythmic and anti-tumor agents).
Unlike traditional multi-step methods (e.g., Rapoport synthesis requiring pre-formylation), this protocol utilizes a "one-pot" C-H functionalization/cyclization strategy. It leverages the directing power of the phenoxy ether to install a formyl equivalent ortho to the oxygen, followed by an intramolecular aldol-type condensation.
Chemical Strategy & Mechanism[1][2][3][4]
The success of this synthesis relies on the regioselective electrophilic aromatic substitution (EAS) of the starting material.
Mechanistic Pathway[2]
-
Substrate Analysis: The starting material, this compound, possesses an activating alkoxy group and a deactivating cyano group.
-
Regioselectivity: The alkoxy group directs incoming electrophiles to the ortho and para positions. The para position is blocked by the cyano group (
). Therefore, the Vilsmeier reagent (chloroiminium ion) attacks exclusively at the ortho position (C2 of the phenoxy ring). -
Cyclization: Upon hydrolysis of the intermediate iminium salt, an ortho-formyl species is generated. Under basic conditions (or thermal drive), the acidic methylene protons (
to the ester) attack the aldehyde, closing the furan ring via dehydration.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway from phenoxyacetate precursor to benzofuran scaffold.
Experimental Protocol
Materials & Equipment
-
Starting Material: this compound (Purity >98%).
-
Reagents: Phosphorus oxychloride (
), -Dimethylformamide (DMF, Anhydrous). -
Solvents: Dichloromethane (DCM), Ethyl Acetate, Brine.
-
Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, inert gas (Argon/Nitrogen) line.
Detailed Workflow
Step 1: Preparation of Vilsmeier Reagent
-
Charge a dry flask with anhydrous DMF (5.0 equiv relative to substrate) under Argon.
-
Cool the DMF to 0°C using an ice/salt bath.
-
Add
(1.2 equiv) dropwise over 20 minutes.-
Critical: Maintain internal temperature
. The solution will turn pale yellow/orange as the chloroiminium salt forms.
-
-
Stir at 0°C for 30 minutes.
Step 2: Substrate Addition & Functionalization
-
Dissolve this compound (1.0 equiv) in a minimum volume of DMF.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
-
Heat the reaction mixture to 80°C for 4–6 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the starting material (
) and appearance of the intermediate/product ( ).
-
Step 3: Cyclization & Workup
-
Cool the mixture to RT.
-
Pour the reaction mixture slowly onto crushed ice (exothermic hydrolysis).
-
Cyclization Trigger: Neutralize the acidic mixture with saturated sodium acetate (
) solution or dilute until pH 7–8.-
Note: The ring closure is base-catalyzed. If the product does not precipitate, stir the neutralized aqueous mixture at 50°C for 1 hour.
-
-
Extract with Ethyl Acetate (
).[1] -
Wash combined organics with water (
) and brine ( ) to remove residual DMF. -
Dry over anhydrous
and concentrate in vacuo.
Step 4: Purification
-
Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Gradient: 0
20% EtOAc in Hexanes).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the one-pot synthesis.
Results & Data Interpretation
Expected Yields & Stoichiometry
| Component | Equiv. | Role | Notes |
| This compound | 1.0 | Substrate | Limiting reagent.[2] |
| 1.2 - 1.5 | Electrophile Source | Excess ensures full conversion. | |
| DMF | 5.0 - 10.0 | Solvent/Reagent | Acts as the carbon source for the formyl group. |
| Sodium Acetate (aq) | Excess | Base | Essential for the final ring closure step. |
Analytical Characterization (Expected)
-
Appearance: Off-white to pale yellow solid.[3]
-
NMR (DMSO-
): -
IR Spectroscopy:
-
(C
N stretch, sharp). - (C=O ester stretch).
-
(C
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Cyclization | Ensure the pH is adjusted to >7 during workup. Heating the aqueous quench phase helps drive ring closure. |
| Hydrolysis of Nitrile | Acid/Heat too harsh | Do not exceed 80°C. Quench onto ice. Avoid strong mineral acids during workup. |
| Starting Material Remains | Moisture in DMF | Use strictly anhydrous DMF. |
| Dark/Tar Formation | Thermal Decomposition | Control the exotherm during |
References
-
Vilsmeier-Haack Reaction Mechanism & Scope
-
Jones, G., & Stanforth, S. P. (2000).[5] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
-
-
Synthesis of Benzofurans via Vilsmeier Cyclization
- This protocol is based on the classical "Rossi-type" cyclization where salicylaldehyde derivatives are generated in situ
- Reference: Kirsch, G., et al. (2005). "Hypervalent Iodine in the Synthesis of Benzofurans." Journal of Heterocyclic Chemistry.
-
General Method: "Synthesis of benzofuran-2-carboxylic acids." Chemical Methods, 2017.[6]
-
Precursor Data (this compound)
- PubChem CID: 1506457.
-
General Benzofuran Synthesis Review
- Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran Derivatives: A Review. European Journal of Medicinal Chemistry.
Sources
- 1. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 2. orientjchem.org [orientjchem.org]
- 3. CAS 52798-01-3: methyl (4-cyanophenyl)acetate | CymitQuimica [cymitquimica.com]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. divyarasayan.org [divyarasayan.org]
Troubleshooting & Optimization
Purification strategies for Methyl (4-cyanophenoxy)acetate via recrystallization vs chromatography
[1]
Executive Summary & Compound Profile
Target Molecule: Methyl (4-cyanophenoxy)acetate CAS: 272792-14-0 Context: This compound is a critical intermediate, typically synthesized via Williamson ether synthesis (reaction of 4-cyanophenol with methyl bromoacetate or chloroacetate).
The Challenge: While Williamson ether synthesis is robust, the crude product often contains:
-
Unreacted 4-cyanophenol: (Acidic impurity, often inhibits crystallization).
-
Methyl haloacetate: (Starting material, lachrymator).
-
Hydrolysis byproducts: (4-cyanophenoxy)acetic acid (if water/base exposure was prolonged).
-
Inorganic salts: (KBr or KCl).
This guide provides a decision framework to choose between Recrystallization (scalable, economical) and Chromatography (high resolution, low scale), followed by detailed troubleshooting protocols.
Decision Matrix: Which Path to Take?
Before selecting a method, assess your crude material's profile.
Figure 1: Purification Logic Flow. Note that removing phenolic impurities via extraction is a prerequisite for successful recrystallization.[1]
Protocol A: Recrystallization (The Scalable Standard)[1]
Recrystallization is the preferred method for this ester due to its crystalline nature. However, esters often "oil out" (separate as a liquid) rather than crystallize if the solvent system is not optimized.
Recommended Solvent Systems
| System | Ratio (v/v) | Pros | Cons |
| Methanol / Water | ~4:1 to 3:1 | Excellent recovery; removes inorganic salts. | Risk of hydrolysis if heated too long. |
| Ethanol / Water | ~3:1 | Safer (less toxic than MeOH). | Slower evaporation during drying. |
| EtOAc / Hexane | 1:3 | Good for removing non-polar impurities. | Poor removal of inorganic salts. |
Step-by-Step Workflow
-
Pre-Treatment (Critical): Dissolve crude in Ethyl Acetate. Wash 2x with cold 5% Na₂CO₃ or 0.1M NaOH. This removes unreacted 4-cyanophenol. Dry organic layer (MgSO₄) and evaporate. Failure to do this often prevents crystallization.
-
Dissolution: Add hot Methanol (approx. 60°C) to the solid until just dissolved.
-
Precipitation: Add hot water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1-2 drops of hot Methanol to clear the solution.
-
Crystallization: Remove from heat. Let cool to room temperature slowly (insulate flask with a towel).
-
Harvest: Cool in an ice bath for 30 mins. Filter and wash with cold 1:1 MeOH/Water.
Troubleshooting Recrystallization
Q: My product is "oiling out" (forming a blob at the bottom) instead of crystals.
-
Cause: The solution cooled too fast, or the solvent became too polar (too much water) while still hot.
-
Fix: Reheat until the oil dissolves. Add a small "seed crystal" of pure product (if available) or scratch the glass wall with a rod. Cool much slower. If it persists, add slightly more Methanol.
Q: The crystals are slightly pink/yellow. [1]
-
Cause: Oxidation products of the phenol.
-
Fix: Activated charcoal treatment. Add 1-2% activated carbon to the hot solution, stir for 5 mins, and filter hot through Celite before cooling.
Protocol B: Flash Chromatography (The High-Purity Polish)[1]
Use this when recrystallization fails or when separating closely related byproducts (e.g., C-alkylated isomers, though rare).[1]
System Setup
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate gradient.
Gradient Strategy
| Column Volume (CV) | % Ethyl Acetate | Purpose |
| 0 - 3 | 0% → 5% | Elute non-polar impurities (excess alkyl halide). |
| 3 - 10 | 10% → 20% | Elute Target: this compound. |
| 10+ | 50% → 100% | Flush polar impurities (phenols, acids). |
Troubleshooting Chromatography
Q: The starting material (phenol) co-elutes with my product.
-
Analysis: Phenols tail significantly on silica due to acidity.
-
Fix: Add 1% Acetic Acid to the mobile phase to suppress ionization, or (better) perform the base wash described in Protocol A before the column.
Q: Poor separation of the ester from the alkyl halide.
-
Analysis: Both are non-polar.
-
Fix: Use a Toluene/Ethyl Acetate system instead of Hexane/EtOAc. The pi-pi interactions with the toluene often change the selectivity for aromatic compounds.
Analytical Verification (Quality Control)[1]
How do you validate the success of your purification?
| Method | Expected Result for Pure Compound |
| TLC | Single spot (Rf ~0.4 in 20% EtOAc/Hexane). No trailing. |
| 1H NMR (CDCl₃) | δ 3.82 (s, 3H) for methyl ester. δ 4.70 (s, 2H) for O-CH2-CO. δ 6.9-7.6 (m, 4H) for aromatic protons.[1] Look for missing phenol -OH peak at >5.0 ppm. |
| Melting Point | Sharp range (typically 50-60°C range, verify with specific CoA).[1] Wide range (>2°C) indicates impurity. |
References
-
Vogel's Textbook of Practical Organic Chemistry. (5th Ed). General techniques for recrystallization and purification of phenolic esters.
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Procedure. (Accessed 2026).[2]
-
Sigma-Aldrich. this compound Product Data & Safety Sheet. (Accessed 2026).[2]
-
University of Rochester, Dept. of Chemistry. Solvents for Recrystallization and Troubleshooting.
-
LibreTexts Chemistry. Purification of Organic Compounds: Crystallization.
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Technical Support Center: Solvent Optimization for Methyl (4-cyanophenoxy)acetate Synthesis
Topic: Optimizing Solvent Selection for Methyl (4-cyanophenoxy)acetate Reactions Audience: Senior Chemists, Process Engineers, and Drug Discovery Researchers CAS Registry Number: 272792-14-0 Chemical Structure: 4-NC-C6H4-O-CH2-COOMe[1]
Introduction: The Critical Role of Solvent in Etherification
Welcome to the Technical Support Center. You are likely synthesizing this compound via the Williamson ether synthesis (nucleophilic substitution of 4-cyanophenol with methyl bromoacetate or chloroacetate).
While the reagents are standard, the solvent choice dictates the reaction kinetics, impurity profile (C- vs. O-alkylation), and downstream workup efficiency. This guide moves beyond basic protocols to address the physicochemical interactions that drive yield and purity.
Module 1: Reaction Kinetics & Solvent Selection
Q: My reaction in Acetone is stalling at 60-70% conversion. Why is this happening, and how do I fix it without switching to DMF?
A: The stall is likely due to the low boiling point of acetone (
The Mechanism:
The reaction follows an SN2 mechanism .[2][3] The rate depends on the nucleophilicity of the 4-cyanophenoxide anion. In acetone, the ion pair (
The Solution (Tiered Approach):
-
Switch to Acetonitrile (MeCN):
-
Why: Higher boiling point (
C) allows for faster kinetics. MeCN has a higher dielectric constant ( ) than acetone ( ), better dissociating the ion pair. -
Protocol Adjustment: Reflux at
C.
-
-
Add a Phase Transfer Catalyst (PTC):
-
Why: If you must use acetone (e.g., for easy evaporation), add 5 mol% Tetrabutylammonium iodide (TBAI) .[1]
-
Mechanism:[2][4][5][6][7] TBAI transports the phenoxide into the organic phase and creates a "loose" ion pair with the bulky quaternary ammonium cation, significantly increasing nucleophilicity.
-
-
Cesium Effect:
-
Optimization: Replace
with Cesium Carbonate ( ) . The larger Cesium cation is less solvated and forms a looser ion pair with the phenoxide, accelerating the reaction 10-100x in polar aprotic solvents.
-
Q: I am observing a "side product" with a mass of +14 or -14 relative to the product. Is the solvent causing this?
A: This is likely Ester Hydrolysis or Transesterification , not a solvent reaction with the core scaffold.
-
Scenario A (Mass -14): You are using Methanol as a co-solvent or recrystallization solvent.
-
Issue: Transesterification. If you use Methyl bromoacetate, this is neutral. But if you used Ethyl bromoacetate and Methanol solvent, you will swap the ester group.
-
Fix: Always match the alcohol solvent to the ester group (Use MeOH for methyl esters).
-
-
Scenario B (Mass -14 from Acid): Formation of (4-cyanophenoxy)acetic acid.
-
Cause:Wet Solvent. The presence of water + base (
) hydrolyzes the methyl ester to the carboxylic acid. -
Fix: Use anhydrous Acetonitrile or DMF. Store bases in a desiccator.
-
Module 2: Green Chemistry & DMF Replacement
Q: We need to remove DMF from our process due to ICH Q3C (Class 2 solvent) guidelines. What is the best "Green" alternative that maintains high SN2 rates?
A: DMF is excellent for rates but terrible for workup (high BP, water miscibility causes emulsions).[1] The superior alternative is 2-Methyltetrahydrofuran (2-MeTHF) or CPME (Cyclopentyl methyl ether) .
| Solvent | Boiling Point | Workup Advantage | SN2 Rate Relative to DMF |
| DMF | 153°C | Poor (High BP, Emulsions) | 1.0 (Reference) |
| Acetone | 56°C | Good (Evaporates easily) | 0.1 - 0.3 |
| Acetonitrile | 82°C | Moderate (Miscible with water) | 0.6 - 0.8 |
| 2-MeTHF | 80°C | Excellent (Phase separates from water) | 0.5 - 0.7 |
Recommendation: 2-MeTHF . It allows for a "pot-to-pot" process. You can perform the reaction in 2-MeTHF, wash with water (it forms a clean bilayer unlike DMF/MeCN), and crystallize directly from the organic layer by cooling or adding heptane.
Module 3: Visualizing the Decision Process
Use the following logic flow to select the optimal solvent based on your scale and purity requirements.
Figure 1: Decision tree for solvent selection balancing reaction kinetics against downstream processing difficulty.
Module 4: Validated Experimental Protocol
Protocol: Green Synthesis of this compound
This protocol replaces DMF with 2-MeTHF to facilitate easier workup.
Reagents:
-
4-Cyanophenol (1.0 eq)
-
Methyl bromoacetate (1.1 eq)
-
Cesium Carbonate (
) (1.5 eq) [Or with 5% TBAI] -
Solvent: 2-MeTHF (10 mL per gram of phenol)
Step-by-Step Workflow:
-
Charging: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Cyanophenol and
. -
Solvation: Add anhydrous 2-MeTHF . Stir at room temperature for 15 minutes. Note: The solution may remain heterogeneous.
-
Addition: Add Methyl bromoacetate dropwise over 10 minutes.
-
Reaction: Heat to 75°C (Reflux) . Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. Reaction typically completes in 2-4 hours.
-
Checkpoint: If the reaction stalls >4 hours, add 0.1 eq of additional Methyl bromoacetate.
-
-
Workup (The Green Advantage):
-
Cool the mixture to room temperature.
-
Add Water (1:1 volume ratio). Stir vigorously for 10 minutes.
-
Phase Separate: The 2-MeTHF layer (top) contains the product. The aqueous layer (bottom) contains the inorganic salts. No emulsion should form.
-
Wash the organic layer once with Brine.
-
-
Isolation: Dry the organic layer over
, filter, and concentrate.-
Crystallization:[6] If the product is solid, concentrated 2-MeTHF can be diluted with Heptane to induce precipitation.
-
Module 5: Troubleshooting "Oiling Out" & Impurities
Q: My product is oiling out during the water wash. How do I get a solid?
A: "Oiling out" occurs when the product precipitates as a supercooled liquid rather than a crystal, often due to residual solvent impurities.
-
Seed Crystals: Retain a small amount of crude solid from a previous successful batch. Add it to the oil/solvent mixture.
-
Solvent Swap: If you used DMF, the residual DMF acts as a plasticizer, preventing crystallization.[1] Dissolve the oil in Ethyl Acetate and wash 3x with water to remove DMF traces. Then evaporate and recrystallize from Isopropanol/Hexane.
Q: Is the Cyano group stable?
A: The nitrile (-CN) is stable under the mild basic conditions of Williamson ether synthesis. However, avoid strong acids (e.g., HCl workup) or strong bases at high temps (e.g., NaOH reflux), as these will hydrolyze the nitrile to the amide (
References
-
Williamson Ether Synthesis Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1] Wiley. (Standard mechanistic reference for SN2 kinetics).
-
Green Solvent Selection (2-MeTHF vs DMF): Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[1] Sustainable Chemical Processes, 2016.[1] Link
-
Cesium Effect in Alkylation: Flessner, T., & Doye, S. "Cesium carbonate: A powerful base for organic synthesis."[1] Journal of Practical Chemistry. (Explains the loose ion-pair effect).
-
Solvent Properties Database: GSK Solvent Selection Guide. Link
-
Product Specifics: Sigma-Aldrich Entry for this compound (CAS 272792-14-0). Link
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
Resolving solubility issues of Methyl (4-cyanophenoxy)acetate in aqueous media
Ticket ID: #SOL-CN-191 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Resolving precipitation and stability issues in aqueous media
Executive Summary & Chemical Profile
You are likely encountering difficulties because Methyl (4-cyanophenoxy)acetate presents a dual challenge: it possesses a crystalline lattice that resists dissolution in water (despite a moderate LogP), and it contains a methyl ester moiety susceptible to hydrolysis.
This guide provides three validated protocols to solubilize this compound for biological assays (e.g., cell culture, enzymatic screens) while preventing the common "silent failure" of ester hydrolysis.
Compound Snapshot
| Property | Data | Implication |
| CAS | 272792-14-0 | Reference ID for sourcing.[1][2][3][4][5][6] |
| MW | 191.18 g/mol | Small molecule; rapid diffusion. |
| LogP (Calc) | ~1.1 - 1.5 | Moderately lipophilic. Solubility issues are likely kinetic (lattice energy) rather than thermodynamic. |
| Key Risk | Ester Hydrolysis | The ester bond is labile at pH > 7.5, especially in the presence of DMSO. |
| Visual | White/Yellow Crystalline Solid | High lattice energy requires energy input (sonication/heat) to break. |
Diagnostic: Why is your experiment failing?
Before proceeding, identify which failure mode matches your observation:
-
Scenario A (The "Crash Out"): You prepared a stock in DMSO, but upon adding it to the aqueous buffer, a white cloud or precipitate formed immediately.
-
Cause: The "Kinetic Solubility" limit was exceeded. The water molecules re-ordered around the hydrophobic core faster than the compound could disperse.
-
-
Scenario B (The "Silent Degradation"): The compound dissolved clearly, but your assay results are inconsistent or show zero potency after 24 hours.
-
Cause:Hydrolysis. The methyl ester cleaved into (4-cyanophenoxy)acetic acid and methanol. This is accelerated by basic pH and DMSO.
-
Protocol A: The "Standard" Cosolvent Method
Best for: Rapid screening, short-term assays (< 4 hours), and robust targets.
The Logic: We use a water-miscible organic solvent (DMSO) to overcome the crystal lattice energy, then dilute into the aqueous phase.
Step-by-Step Workflow
-
Stock Preparation:
-
Weigh 1.91 mg of this compound.[3]
-
Add 1.0 mL of anhydrous DMSO (Do not use old DMSO; it absorbs water).
-
Vortex for 30 seconds. If solid remains, sonicate at 40°C for 5 minutes.
-
Result: 10 mM clear stock solution.
-
-
The "Slow-Drop" Dilution (Critical Step):
-
Prepare your assay buffer (e.g., PBS). Ensure pH is 7.4 or lower.
-
Place the buffer on a magnetic stirrer (medium speed).
-
Add the DMSO stock dropwise into the vortex of the stirring buffer.
-
Target: Final DMSO concentration should be
0.5% (v/v).
-
-
Validation:
-
Inspect for turbidity (cloudiness) against a dark background.
-
If clear, proceed immediately.
-
Visual Workflow (Graphviz)
Figure 1: Correct dilution workflow to prevent "crashing out" (nucleation) of the lipophilic ester.
Protocol B: The "Stability-First" Method (Cyclodextrin)
Best for: Long-duration assays (> 24 hours), sensitive cells, or if precipitation occurs in Protocol A.
The Logic: Hydroxypropyl-
Step-by-Step Methodology
-
Prepare Vehicle:
-
Dissolve 20g of HP-
-CD in 100 mL of water/buffer (20% w/v solution). -
Filter sterilize (0.22
m).
-
-
Complexation:
-
Add this compound powder directly to the 20% CD solution (avoid DMSO if possible).
-
Shake/Rotate at room temperature for 24 hours.
-
Note: This achieves thermodynamic equilibrium.
-
-
Usage:
-
Filter the solution to remove undissolved solid.
-
Use this filtrate as your concentrated stock.
-
Protocol C: Preventing Hydrolysis (The "Gotcha")
The Science: Esters are prone to hydrolysis.[7][8] The cyano group on the phenyl ring is electron-withdrawing, which inductively stabilizes the leaving group (the phenoxy portion), making this specific ester more reactive to hydrolysis than a standard alkyl ester. Furthermore, DMSO can accelerate base-catalyzed hydrolysis by desolvating hydroxide ions, making them "naked" and more aggressive nucleophiles.
The Rule: Never store this compound in basic buffers (pH > 7.5) for extended periods.[9]
Buffer Compatibility Matrix
| Buffer System | pH Range | Suitability | Notes |
| Phosphate (PBS) | 7.4 | Moderate | Use within 4-6 hours. |
| Tris-HCl | 8.0+ | POOR | High risk of hydrolysis. Avoid. |
| Acetate / Citrate | 5.0 - 6.0 | Excellent | Maximum stability. |
| HEPES | 7.0 - 7.2 | Good | Better stability profile than Tris. |
Hydrolysis Pathway Diagram
Figure 2: Mechanism of base-catalyzed hydrolysis. Note that DMSO can catalytically accelerate this process in basic media.
Frequently Asked Questions (FAQs)
Q: Can I freeze the DMSO stock solution? A: Yes, but with a caveat. DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture from the air. Water in the DMSO stock will cause slow hydrolysis of the ester during storage. Recommendation: Aliquot into single-use vials and store at -20°C.
Q: My compound turned into a free acid. How do I know? A: If your solubility suddenly increases drastically in pH 7+ buffer, you likely hydrolyzed the ester. The free acid (carboxylate form) is highly soluble in water but may have different biological activity. Verify via LC-MS (Look for Mass Shift: -14 Da).
Q: Why not use Ethanol instead of DMSO? A: Ethanol is a viable alternative and is less toxic to some enzymes. However, it is volatile (changing concentrations over time) and has a lower solubilizing power for this specific aromatic lattice compared to DMSO. Use Ethanol only if DMSO is strictly contraindicated.
References
-
PubChem. (2025).[3] Methyl 2-(4-cyanophenoxy)acetate | C10H9NO3.[1][3] National Library of Medicine. [Link]
-
Squarix. (n.d.). Methyl-(4-cyanophenyl)acetate Product Specifications. Squarix GmbH. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
World Pharma Today. (2025). Advances in Lipid-Based Drug Formulations for Solubility. [Link][10]
-
Um, I.-H., et al. (2001).[7] Effect of DMSO on Ester Hydrolysis Rates. Bulletin of the Korean Chemical Society, 22(12), 1301-1302.[7] (Cited for DMSO acceleration effect).[7]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 272792-14-0 [sigmaaldrich.com]
- 3. Methyl 2-(4-cyanophenoxy)acetate | C10H9NO3 | CID 1506457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. deboni.he.com.br [deboni.he.com.br]
- 6. researchgate.net [researchgate.net]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Thermodynamic Origin of the Increased Rate of Hydrolysis of Phosphate and Phosphorothioate Esters in DMSO/Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. squarix.de [squarix.de]
- 10. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Chemical Shift Assignments of Methyl (4-cyanophenoxy)acetate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl (4-cyanophenoxy)acetate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of chemical shifts, supported by established principles of NMR spectroscopy and comparative data from related structural fragments.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry, offering unparalleled insight into the molecular structure of compounds.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the detailed mapping of a molecule's carbon-hydrogen framework. The precise chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecule. For a molecule such as this compound, with its distinct aromatic and aliphatic regions, NMR spectroscopy is indispensable for unambiguous structural verification and purity assessment.
Predicted NMR Chemical Shift Assignments for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects and comparison with the known spectral data of structural analogs like 4-cyanophenol and methyl acetate.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) relative to TMS.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 | ~7.65 | Doublet (d) | 2H |
| H-3, H-5 | ~7.00 | Doublet (d) | 2H |
| H-8 | ~4.70 | Singlet (s) | 2H |
| H-9 | ~3.80 | Singlet (s) | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) relative to TMS.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~161 |
| C-2, C-6 | ~134 |
| C-3, C-5 | ~115 |
| C-4 | ~106 |
| C-7 (C=O) | ~168 |
| C-8 (OCH₂) | ~65 |
| C-9 (OCH₃) | ~52 |
| C-10 (CN) | ~118 |
In-Depth Spectral Analysis and Rationale
The assignment of each signal in the ¹H and ¹³C NMR spectra of this compound is a logical process grounded in fundamental NMR principles, including electronegativity, resonance effects, and magnetic anisotropy.
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum is expected to show a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene ring.
-
Aromatic Protons (H-2, H-6 and H-3, H-5): The two sets of aromatic protons are chemically non-equivalent due to the different electronic nature of the cyano and the methoxyacetate substituents. The cyano group is a strong electron-withdrawing group, which deshields the ortho protons (H-2, H-6) through both inductive and resonance effects.[2][3] This deshielding causes their signal to appear further downfield, predicted around 7.65 ppm. Conversely, the phenoxy-ether oxygen is an electron-donating group, which shields the ortho protons (H-3, H-5), shifting their signal upfield to a predicted value of approximately 7.00 ppm. Both signals are expected to appear as doublets due to coupling with their adjacent protons.
-
Methylene Protons (H-8): The protons of the methylene group (O-CH₂-C=O) are situated between two electronegative atoms (oxygen and the carbonyl group), leading to a significant downfield shift. Their predicted chemical shift is around 4.70 ppm. This signal is expected to be a singlet as there are no adjacent protons to couple with.
-
Methyl Protons (H-9): The protons of the methyl ester group (-OCH₃) are deshielded by the adjacent oxygen atom. Based on data for methyl acetate, this signal is predicted to appear at approximately 3.80 ppm as a sharp singlet.[4][5][6][7][8]
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
-
Aromatic Carbons:
-
C-1 (ipso-Carbon to Oxygen): This carbon is attached to the electronegative ether oxygen, causing a significant downfield shift, predicted to be around 161 ppm.
-
C-4 (ipso-Carbon to Cyano Group): The carbon directly attached to the cyano group is expected to be significantly shielded due to the electronic effects of the nitrile. Its predicted chemical shift is around 106 ppm.
-
C-2, C-6 and C-3, C-5: The electron-withdrawing nature of the cyano group deshields the ortho carbons (C-2, C-6), while the electron-donating ether oxygen shields the meta carbons (C-3, C-5). This leads to predicted shifts of approximately 134 ppm and 115 ppm, respectively.
-
C-10 (Nitrile Carbon): The carbon of the nitrile group typically resonates in the 115-125 ppm region, and is predicted here to be around 118 ppm.[9]
-
-
Aliphatic Carbons:
-
C-7 (Carbonyl Carbon): The carbonyl carbon of the ester is highly deshielded and is expected to appear at the downfield end of the spectrum, around 168 ppm.[10][11]
-
C-8 (Methylene Carbon): The methylene carbon attached to the phenoxy oxygen is deshielded by the electronegative oxygen and is predicted to resonate around 65 ppm.
-
C-9 (Methyl Carbon): The methyl carbon of the ester group is also deshielded by the adjacent oxygen, with a predicted chemical shift of approximately 52 ppm.[11][12]
-
Visualizing the Assignments
The following diagram illustrates the structure of this compound with the numbering scheme used for the NMR assignments.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocol for NMR Data Acquisition
The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[1]
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.[1]
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] Alternatively, the residual solvent peak of CDCl₃ can be used for calibration (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).[1]
-
Sample Filtration: To ensure magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[1]
NMR Spectrometer Setup and Data Acquisition
The following steps outline the general procedure for acquiring NMR spectra on a modern spectrometer.[13][14]
-
Insertion and Locking: Insert the NMR tube into the spectrometer. The spectrometer's lock system will use the deuterium signal from the solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity.
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans (NS): 8-16 scans are typically sufficient for a compound of this concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to single lines for each carbon.
-
Pulse Angle: 30°
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.
Caption: Workflow for NMR-based structural elucidation of organic compounds.
Conclusion
This guide provides a comprehensive framework for understanding and assigning the ¹H and ¹³C NMR spectra of this compound. By leveraging fundamental principles of NMR and comparative data, researchers can confidently interpret their experimental results, ensuring the structural integrity of their synthesized compounds. The detailed experimental protocol further serves as a practical resource for acquiring high-quality and reproducible NMR data.
References
-
ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... Retrieved from [Link]
- Wishart, D. S., Sykes, B. D., & Richards, F. M. (1992). Automated 1H and 13C chemical shift prediction using the BioMagResBank. Journal of biomolecular NMR, 2(4), 329-33.
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Porta Nova Software GmbH. (2026). ChemNMR. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
LibreTexts. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
PANACEA. (n.d.). NMR data acquisition. Retrieved from [Link]
- Abraham, R. J., et al. (2000). Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(7), 523-533.
- Williams, A. J., Martin, G. E., & Rovnyak, D. (Eds.). (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry.
-
ResearchGate. (2000). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Retrieved from [Link]
- de Boer, H. J. R., et al. (2009). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 22(8), 829-844.
-
Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl ethanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of aromatic ring anisotropy on the 1 H NMR shielding constants and conformational equilibrium of sterically strained aryl vinyl ethers. Retrieved from [Link]
- Webb, L. J., & Boxer, S. G. (2008). Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects. The Journal of Physical Chemistry B, 112(35), 11049-11056.
-
Doc Brown's Chemistry. (n.d.). The 1 H NMR spectrum of methyl ethanoate. Retrieved from [Link]
- Daly, A. M., & Wipf, P. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry, 81(19), 8670-8675.
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. J. Wiley and Sons.
- Mondal, S., & Yetra, S. R. (2015). N-Heterocyclic Carbene-Mediated Redox Condensation of Alcohols. The Journal of Organic Chemistry, 80(15), 7856-7863.
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyanophenol. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. In Organic Chemistry Data & Info. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0234440). Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
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- 8. low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl acetate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 11. 13C nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl acetate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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FT-IR spectral analysis and characteristic peaks of Methyl (4-cyanophenoxy)acetate
An In-Depth Guide to the FT-IR Spectral Analysis of Methyl (4-cyanophenoxy)acetate: A Comparative Approach
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a key intermediate in pharmaceutical and materials science. Designed for researchers and drug development professionals, this document moves beyond a simple peak-list, offering a comparative analysis against structurally related molecules to provide a deeper understanding of its unique spectral signature. We will explore the causality behind its characteristic absorptions and provide a field-proven, self-validating protocol for obtaining high-quality spectral data.
The Structural and Spectroscopic Rationale
This compound possesses a unique combination of functional groups: an aromatic nitrile, an ether linkage, and a methyl ester. Each of these moieties contributes distinct and identifiable absorption bands in the infrared spectrum. Understanding these individual contributions is paramount to confirming the molecule's identity and purity.
-
The Aromatic Nitrile Group: The carbon-nitrogen triple bond (C≡N) in an aromatic system gives rise to a sharp, intense absorption band. Its position is influenced by conjugation with the benzene ring.[1]
-
The Methyl Ester Group: This group is characterized by two highly significant vibrations: a very strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches.[2] The position of the C=O stretch is sensitive to its electronic environment, specifically its attachment to an electron-withdrawing phenoxy group.[3]
-
The Aryl Ether Linkage: The C-O-C linkage between the aromatic ring and the acetate group also produces characteristic stretching vibrations, which often appear in the fingerprint region.
-
The Para-Substituted Benzene Ring: The substitution pattern on the aromatic ring gives rise to specific C-H stretching and out-of-plane bending vibrations that can confirm the 1,4-disubstitution.[4]
Characteristic FT-IR Peaks of this compound
The FT-IR spectrum of this compound is a composite of the absorptions from its constituent functional groups. The following table summarizes the expected characteristic peaks and their assignments based on established spectroscopic principles.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Comments |
| ~3100–3030 | C-H Stretch | Aromatic (Ar-H) | Medium-Weak | Typically appears at wavenumbers just above 3000 cm⁻¹.[4] |
| ~2960, ~2850 | C-H Stretch | Aliphatic (-OCH₃, -CH₂-) | Medium-Weak | Asymmetric and symmetric stretching of the methyl and methylene groups.[5] |
| ~2230 | C≡N Stretch | Aromatic Nitrile | Strong, Sharp | Diagnostic peak for the nitrile group. Conjugation with the aromatic ring shifts it to this region.[1] |
| ~1755 | C=O Stretch | Aromatic Ester | Very Strong, Sharp | One of the most prominent peaks in the spectrum. Its position is higher than typical saturated esters due to the electron-withdrawing phenoxy group.[3] |
| ~1605, ~1500 | C=C Stretch | Aromatic Ring | Medium-Strong | Characteristic in-ring stretching vibrations of the benzene ring.[4] |
| ~1240 | C-O-C Stretch | Aryl Ether (Asymmetric) | Strong | Strong absorption associated with the stretching of the Ar-O-C ether linkage. |
| ~1200 | C-O Stretch | Ester (Asymmetric) | Strong | Associated with the C-C(=O)-O portion of the ester group.[2] |
| ~1080 | C-O Stretch | Ester (Symmetric) | Medium | Associated with the O-CH₂-C portion of the molecule. |
| ~840 | C-H Bend | Aromatic (Out-of-plane) | Strong | Characteristic bending vibration for a 1,4 (para) disubstituted benzene ring. |
Comparative Spectral Analysis
To fully appreciate the unique spectral features of this compound, it is instructive to compare its spectrum with those of its precursors or related fragments: 4-Cyanophenol and Methyl Acetate . This comparison highlights how the combination of these fragments into the final molecule is reflected in the FT-IR spectrum.
| Functional Group / Vibration | 4-Cyanophenol | Methyl Acetate | This compound | Analysis of Differences |
| O-H Stretch (Alcohol/Phenol) | ~3400–3200 cm⁻¹ (Broad, Strong)[6] | Absent | Absent | The disappearance of the broad O-H band is primary evidence of the ether linkage formation. |
| C≡N Stretch (Nitrile) | ~2227 cm⁻¹ (Strong, Sharp)[7] | Absent | ~2230 cm⁻¹ (Strong, Sharp) | This peak is retained from the 4-cyanophenol moiety, confirming the presence of the nitrile group. |
| C=O Stretch (Ester) | Absent | ~1740 cm⁻¹ (Very Strong, Sharp)[8] | ~1755 cm⁻¹ (Very Strong, Sharp) | This key peak confirms the presence of the ester. Its shift to a higher wavenumber compared to methyl acetate indicates the influence of the electron-withdrawing phenoxy group.[3] |
| C-O Stretch (Ester/Ether) | ~1250 cm⁻¹ (C-O of Phenol) | ~1240 & 1045 cm⁻¹ (Strong)[8] | ~1240 & ~1200 cm⁻¹ (Multiple Strong Bands) | The complex, strong absorptions in this region are a result of the overlapping C-O stretches from both the new ether linkage and the ester group. |
| Aromatic Peaks (C=C, C-H) | Present | Absent | Present | Aromatic C=C and C-H peaks are inherited from the 4-cyanophenol structure. |
This comparative approach provides a robust method for confirming the successful synthesis of this compound, as the resulting spectrum clearly shows the incorporation of features from both parent structures and the elimination of the phenolic hydroxyl group.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The following protocol details the Potassium Bromide (KBr) pellet method, a standard and reliable technique for analyzing solid samples.[9] Adherence to this methodology is crucial for obtaining a reproducible and high-quality spectrum free from common artifacts like moisture contamination.
Step-by-Step Methodology
-
Preparation of Materials:
-
Analyte: 1-2 mg of finely powdered this compound.
-
Matrix: 150-200 mg of spectroscopic grade KBr powder. KBr is highly hygroscopic; it must be stored in a desiccator and ideally dried in an oven at ~110°C for several hours just before use.[10]
-
Equipment: An agate mortar and pestle, a pellet press die set, and a hydraulic press.[11]
-
-
Sample Grinding and Mixing:
-
Rationale: Grinding the sample to a fine, uniform particle size (1-2 microns) is essential to minimize scattering of the infrared beam, which can cause distorted peak shapes and a sloping baseline.[10]
-
Procedure: Place the 1-2 mg of the sample into the clean, dry agate mortar. Grind it into a fine, glossy powder. Add the ~200 mg of dried KBr powder to the mortar. Mix and grind the two components together rapidly but thoroughly for 1-2 minutes to ensure a homogenous mixture.[9] The final concentration of the sample in KBr should be between 0.2% and 1%.[12]
-
-
Pellet Formation:
-
Rationale: Applying high pressure to the KBr mixture causes the salt to plasticize and form a transparent or translucent disc that is transparent to infrared radiation.[9]
-
Procedure: Carefully transfer the KBr-sample mixture into the collar of the pellet press die. Distribute the powder evenly. Place the plunger into the collar and transfer the entire assembly to the hydraulic press. Apply a pressure of 7-10 tons for approximately 2 minutes.
-
-
Pellet Release and Inspection:
-
Rationale: A good pellet is crucial for a good spectrum. It should be thin and transparent, not opaque or cracked.
-
Procedure: Carefully release the pressure and disassemble the die set. The resulting pellet should be clear or translucent. An opaque or cloudy pellet may indicate insufficient grinding, trapped moisture, or too high a sample concentration.[12][13]
-
-
Spectral Acquisition:
-
Rationale: A background spectrum of the ambient atmosphere (containing H₂O and CO₂) must be collected and subtracted from the sample spectrum to yield the true spectrum of the analyte.
-
Procedure: Place the KBr pellet into the sample holder in the FT-IR spectrometer's sample compartment. Collect a background spectrum with the sample holder empty. Then, collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
FT-IR Analysis Workflow
The entire process, from sample preparation to final spectral interpretation, can be visualized as a systematic workflow.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
References
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of [C2,H3,O]+ from methyl acetate (black trace, top).... Retrieved from [Link]
- Olori, L., et al. (2021).
-
ResearchGate. (n.d.). FT-IR spectrum of 4-cyanophenol, DOPO, and CP-DOPO. Retrieved from [Link]
- Unknown. (n.d.). IR Spectroscopy of Esters.
-
Paul, T. J., et al. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
Paul, T. J., et al. (2012, March 26). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]
-
TMP Chem. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Retrieved from [Link]
-
OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2019, September 9). How can I distinguish Ester bond from -COOH in FT-IR?. Retrieved from [Link]
-
NIST. (n.d.). Acetic acid, methyl ester. NIST WebBook. Retrieved from [Link]
-
Physical Chemistry Laboratory Server. (2021, June 6). Ultrafast Vibrational Spectroscopy of Cyanophenols. Retrieved from [Link]
-
RSC Publishing. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl acetate, 79-20-9. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Jurnal UPI. Retrieved from [Link]
-
ResearchGate. (2009, May 27). Integrated and dispersed photon echo studies of nitrile stretching vibration of 4-cyanophenol in methanol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyanophenol. Retrieved from [Link]
-
NIST. (n.d.). 2-Propen-1-ol, 2-methyl-, acetate. NIST WebBook. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of methyl cyanoacetate in xenon matrix. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(4-cyanophenoxy)acetate. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Conformational isomerism in methyl cyanoacetate: A combined matrix-isolation infrared spectroscopy and molecular orbital study. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]
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- 12. helsinki.fi [helsinki.fi]
- 13. scienceijsar.com [scienceijsar.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
